Eucalyptin

描述

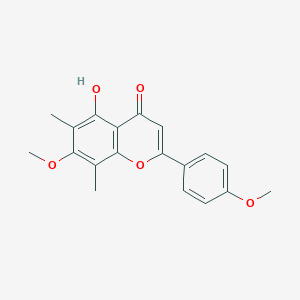

Eucalyptin is a naturally occurring flavonoid compound found in various species of the Eucalyptus plant. It is known for its diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This compound is a C-methylflavone, which contributes to its unique chemical structure and biological functions.

准备方法

Synthetic Routes and Reaction Conditions: Eucalyptin can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the methylation of flavonoid compounds using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions. The reaction typically requires a solvent like dimethylformamide and a base such as potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the methylation process.

Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from Eucalyptus leaves. The leaves are subjected to solvent extraction methods, such as hydro-distillation or supercritical fluid extraction, to isolate the essential oils containing this compound. The extracted oils are then purified using chromatographic techniques to obtain pure this compound.

化学反应分析

Types of Reactions: Eucalyptin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction of this compound can lead to the formation of dihydroflavonoids. Reducing agents such as sodium borohydride are typically used.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.

Substitution: Bromine, chlorine, iodine, often in the presence of a catalyst or under UV light.

Major Products Formed:

Oxidation: Quinones, hydroxylated derivatives.

Reduction: Dihydroflavonoids.

Substitution: Halogenated flavonoids.

科学研究应用

Medicinal Applications

Eucalyptin has demonstrated significant medicinal properties, particularly in anti-inflammatory and antimicrobial contexts.

1.1 Anti-Inflammatory Effects

Research indicates that this compound exhibits potent anti-inflammatory effects. A study showed that eucalyptus oil, which contains this compound as a major component, effectively suppressed edema and vascular permeability associated with allergic reactions in mice. The mechanism involved the suppression of mast cell activation, suggesting its potential for treating allergic dermatitis .

1.2 Antimicrobial Properties

this compound has been shown to possess antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. Essential oils extracted from eucalyptus leaves demonstrated significant inhibition of these bacteria, indicating the potential use of this compound as a natural antibiotic in treating infections .

Table 1: Antimicrobial Efficacy of Eucalyptus Essential Oils

| Pathogen | Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|

| Staphylococcus aureus | 0.5% | |

| Escherichia coli | 0.3% | |

| Candida albicans | 0.4% |

Agricultural Applications

This compound is also utilized in agriculture, particularly for pest management and as a natural pesticide.

2.1 Pest Management

Eucalyptus essential oils are recognized for their ability to repel pests due to their aromatic properties. A case study highlighted the use of eucalyptus oil in controlling gall wasps that threaten eucalyptus plantations. This natural approach not only protects crops but also reduces reliance on synthetic pesticides .

2.2 Postharvest Preservation

this compound has been explored as a postharvest treatment for fruits and vegetables. Studies have shown that applying eucalyptus oil can reduce oxidative stress in stored produce, enhancing shelf life and maintaining quality by decreasing malondialdehyde levels (a marker of oxidative damage) .

Table 2: Effects of Eucalyptus Oil on Postharvest Produce

| Fruit Type | Treatment Concentration | MDA Levels (μmol/g) | Shelf Life Extension |

|---|---|---|---|

| Apples | 300 μL/L | Increased | 5 days |

| Pears | 100 μL/L | Decreased | 7 days |

Case Studies

Several case studies illustrate the practical applications of this compound across different sectors.

3.1 Doñana National Park

In Andalusia's Doñana National Park, eucalyptus plantations are managed to produce essential oils sustainably. The local distillery processes thousands of kilograms of eucalyptus leaves daily to extract valuable oils while promoting ecological balance through responsible silviculture practices .

3.2 Industrial Use

The industrial value of this compound is evident in its extraction for various applications, including pharmaceuticals and cosmetics. The essential oils are commercially viable due to their wide range of beneficial properties, making them integral to product formulations .

作用机制

Eucalyptin exerts its effects through various molecular mechanisms:

Anti-inflammatory: this compound inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs).

Antioxidant: this compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It also enhances the activity of endogenous antioxidant enzymes.

Antimicrobial: this compound disrupts microbial cell membranes and inhibits the growth of bacteria and fungi. It interferes with microbial enzyme activities and metabolic processes.

相似化合物的比较

Eucalyptin can be compared with other similar flavonoid compounds, such as:

Quercetin: Both this compound and quercetin exhibit antioxidant and anti-inflammatory properties. this compound’s unique C-methylation distinguishes it from quercetin.

Kaempferol: Similar to this compound, kaempferol has antioxidant and antimicrobial activities. The structural differences between the two compounds result in variations in their biological activities.

Luteolin: Luteolin shares anti-inflammatory and antioxidant properties with this compound. The presence of different functional groups in their structures leads to differences in their mechanisms of action.

This compound’s uniqueness lies in its specific methylation pattern, which contributes to its distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

生物活性

Eucalyptin, a compound derived from the Eucalyptus genus, has garnered attention for its diverse biological activities. This article delves into its chemical properties, biological effects, and potential applications based on recent research findings.

Chemical Composition

This compound is primarily found in the essential oils of various Eucalyptus species, notably Eucalyptus globulus. The essential oil (EO) from this species is rich in monoterpenes, with 1,8-cineole being the most abundant component, accounting for approximately 63.1% of its composition . Other significant constituents include α-pinene, p-cimene, and limonene, which contribute to its overall biological activity .

Biological Activities

This compound exhibits a range of biological activities that can be categorized as follows:

Antimicrobial Activity

This compound has demonstrated potent antimicrobial properties against various pathogens. Studies have shown that the essential oil containing this compound is effective against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance:

- Minimum Inhibitory Concentration (MIC) : The EO exhibited MIC values of 2.93 µL/mL against Candida tropicalis and significant inhibition against Candida albicans .

- Zone of Inhibition : The essential oil produced inhibition zones ranging from 5.5 mm to 14 mm against different bacterial strains .

Antioxidant Activity

The antioxidant potential of this compound is notable, with studies indicating that it can neutralize free radicals effectively. The antioxidant capacity was measured using the ABTS assay, where a concentration of 10 μL of EO neutralized approximately 55.44% of ABTS•+ .

Insecticidal Activity

This compound also exhibits insecticidal properties. In laboratory tests, it was found to kill 100% of O. lavaterae individuals at concentrations of 100%, 50%, and 25% . This suggests potential applications in pest control.

Anticoagulant Activity

Recent research has highlighted this compound's anticoagulant effects. It inhibits the HGF/c-Met axis and shows promise as a natural anticoagulant agent . This activity is particularly relevant in the context of developing new therapeutic agents for managing coagulation disorders.

Case Studies

- Study on Antimicrobial Properties : A study evaluated the antimicrobial activity of Eucalyptus globulus EO against various pathogens using disk diffusion and MIC methods. The results indicated strong antimicrobial effects, especially against S. aureus and C. albicans, highlighting its potential as a natural antimicrobial agent .

- Assessment of Antioxidant Activity : Another investigation assessed the antioxidant properties of Eucalyptus extracts, demonstrating significant radical scavenging activity that supports its use in food preservation and health supplements .

Summary Table of Biological Activities

属性

IUPAC Name |

5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6,8-dimethylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O5/c1-10-17(21)16-14(20)9-15(12-5-7-13(22-3)8-6-12)24-19(16)11(2)18(10)23-4/h5-9,21H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMMAMIRMITGRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C(=C1OC)C)OC(=CC2=O)C3=CC=C(C=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185145 | |

| Record name | Eucalyptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3122-88-1 | |

| Record name | Eucalyptin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3122-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eucalyptin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003122881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eucalyptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6,8-dimethyl-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。